REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH:10]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:9]1)C1C=CC=CC=1>CCO.[Pd]>[O:14]=[C:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH:10]1[C:15]([O:17][CH2:18][CH3:19])=[O:16]
|
Name
|
|
Quantity
|
360 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)=O)C(=O)OCC
|
Name
|
|
Quantity
|
6.7 L
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
55 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a crude product
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtered cake was washed with MTBE
|
Type
|
CONCENTRATION
|
Details
|
the combined organic phases were concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CNCC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.07 mol | |
AMOUNT: MASS | 222 g | |
YIELD: PERCENTYIELD | 88.4% | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |